N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{1-[(4-fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}butanamide N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{1-[(4-fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}butanamide
Brand Name: Vulcanchem
CAS No.: 899916-46-2
VCID: VC11909555
InChI: InChI=1S/C29H30FN3O5/c1-37-25-14-11-20(18-26(25)38-2)15-16-31-27(34)8-5-17-32-28(35)23-6-3-4-7-24(23)33(29(32)36)19-21-9-12-22(30)13-10-21/h3-4,6-7,9-14,18H,5,8,15-17,19H2,1-2H3,(H,31,34)
SMILES: COC1=C(C=C(C=C1)CCNC(=O)CCCN2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)F)OC
Molecular Formula: C29H30FN3O5
Molecular Weight: 519.6 g/mol

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{1-[(4-fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}butanamide

CAS No.: 899916-46-2

Cat. No.: VC11909555

Molecular Formula: C29H30FN3O5

Molecular Weight: 519.6 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{1-[(4-fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}butanamide - 899916-46-2

Specification

CAS No. 899916-46-2
Molecular Formula C29H30FN3O5
Molecular Weight 519.6 g/mol
IUPAC Name N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[1-[(4-fluorophenyl)methyl]-2,4-dioxoquinazolin-3-yl]butanamide
Standard InChI InChI=1S/C29H30FN3O5/c1-37-25-14-11-20(18-26(25)38-2)15-16-31-27(34)8-5-17-32-28(35)23-6-3-4-7-24(23)33(29(32)36)19-21-9-12-22(30)13-10-21/h3-4,6-7,9-14,18H,5,8,15-17,19H2,1-2H3,(H,31,34)
Standard InChI Key BTWAYNWTBOQTPR-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)CCNC(=O)CCCN2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)F)OC
Canonical SMILES COC1=C(C=C(C=C1)CCNC(=O)CCCN2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)F)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 1,2,3,4-tetrahydroquinazoline core substituted at the 1-position with a 4-fluorophenylmethyl group and at the 3-position with a butanamide chain. The butanamide moiety is further functionalized with a 2-(3,4-dimethoxyphenyl)ethyl group. Key structural elements include:

  • Tetrahydroquinazoline core: A bicyclic system with two ketone groups at positions 2 and 4.

  • 4-Fluorophenylmethyl substituent: Introduces hydrophobicity and potential halogen bonding interactions.

  • Butanamide linker: Enhances solubility and provides a scaffold for additional substitutions.

  • 3,4-Dimethoxyphenethyl group: Contributes to electronic effects and steric bulk.

Physicochemical Profile

Calculated properties based on structural analogs:

PropertyValue
Molecular formulaC₃₁H₃₃FN₄O₅
Molecular weight584.62 g/mol
LogP (octanol-water)3.2 ± 0.3
Hydrogen bond donors3
Hydrogen bond acceptors7
Rotatable bonds10
Topological polar surface area121 Ų

The compound’s moderate logP value suggests balanced lipophilicity, facilitating membrane permeability while retaining water solubility. The high polar surface area may limit blood-brain barrier penetration.

Synthesis and Structural Modification

Synthetic Pathways

The synthesis involves multi-step reactions, typically proceeding as follows:

  • Quinazolinone core formation: Cyclocondensation of anthranilic acid derivatives with urea or thiourea under acidic conditions.

  • N-Alkylation: Introduction of the 4-fluorophenylmethyl group via nucleophilic substitution using 4-fluorobenzyl chloride.

  • Amide coupling: Reaction of the quinazolinone intermediate with butanedioic anhydride to form the butanamide backbone.

  • Final functionalization: Attachment of the 2-(3,4-dimethoxyphenyl)ethyl group using carbodiimide-mediated coupling.

Critical reaction conditions:

  • Temperature: 80–120°C for cyclocondensation steps.

  • Catalysts: p-Toluenesulfonic acid (core formation), Hünig’s base (amide coupling).

  • Purification: Reverse-phase HPLC or silica gel chromatography (yield: 45–60%).

Structural Analogs and SAR Insights

Comparative studies of tetrahydroquinazoline derivatives reveal key structure-activity relationships (SAR) :

  • 4-Fluorophenyl group: Enhances target binding affinity through halogen interactions.

  • Methoxy substituents: Electron-donating groups improve metabolic stability.

  • Butanamide length: Optimal for balancing flexibility and rigidity in receptor binding.

ParameterPrediction
Oral bioavailability35–45% (moderate first-pass metabolism)
Plasma protein binding89–92%
Metabolic enzymesCYP3A4, CYP2D6
Half-life6–8 hours (rodent models)

Applications and Future Directions

Therapeutic Prospects

  • Oncology: Potential Id protein inhibitor for leukemia and solid tumors .

  • Neurology: Modulation of neurotransmitter systems in neurodegenerative diseases.

  • Inflammation: COX-2 inhibition observed in structurally similar molecules.

Research Gaps

  • Target identification: Proteomic studies needed to map binding partners.

  • In vivo efficacy: Lack of animal model data for this specific compound.

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